In-depth Technical Guide: tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
In-depth Technical Guide: tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
CAS Number: 1441392-27-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.
Core Compound Properties
Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a chiral, fluorinated pyrrolidine derivative. The presence of a fluorine atom and an amino group on the pyrrolidine ring makes it a valuable scaffold for creating complex bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled synthetic transformations.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| CAS Number | 1441392-27-3 | [1][2] |
| Molecular Formula | C₉H₁₇FN₂O₂ | [1][2] |
| Molecular Weight | 204.24 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Conditions | 2-8°C, dry, inert atmosphere, protected from light | |
| SMILES Code | F[C@H]1--INVALID-LINK--CN(C(OC(C)(C)C)=O)C1 | [1] |
| InChI Key | DXQXHFOCKKIWJL-RNFRBKRXSA-N | |
| MDL Number | MFCD27918516 | [1] |
Synthesis and Experimental Protocols
The stereoselective synthesis of fluorinated pyrrolidines like tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a critical area of research. While specific, detailed, publicly available protocols for the synthesis of the (3R,4R) isomer are limited, general strategies for the synthesis of fluorinated pyrrolidines often involve multi-step sequences starting from chiral precursors.
One common approach involves the diastereoselective fluorination of a suitable pyrrolidine intermediate. Another strategy is the use of asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with fluorinated alkenes.[3]
A representative, though not specific to the (3R,4R) isomer, experimental protocol for the synthesis of a related aminopyrrolidine derivative involves the following steps:
Protocol: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (Illustrative)
This protocol illustrates a common method for preparing a related non-fluorinated compound and highlights the general steps that might be adapted.
-
Starting Material: A solution of 3-aminopyrrolidine in a suitable solvent (e.g., chloroform) is cooled to 0°C.
-
Protection Step: A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).
-
Work-up: The mixture is washed with brine.
-
Purification: The crude product is purified by silica gel column chromatography to yield the Boc-protected aminopyrrolidine.
Note: The synthesis of the specifically fluorinated and chiral (3R,4R) target molecule would require a more complex and stereocontrolled synthetic route.
Applications in Drug Development
The primary application of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is as a crucial intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Logical Workflow: Role in DPP-4 Inhibitor Synthesis
Caption: Workflow illustrating the use of the title compound in the synthesis of DPP-4 inhibitors.
The stereochemistry and the fluorine substitution of this building block are critical for achieving high potency and selectivity for the DPP-4 enzyme, while also potentially improving the pharmacokinetic properties of the final drug molecule.
Signaling Pathways in Diabetes (Contextual)
While tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate itself is a synthetic intermediate and not directly involved in biological signaling, the drugs synthesized from it, namely DPP-4 inhibitors, have a well-defined mechanism of action.
DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, which helps to lower blood glucose levels in patients with type 2 diabetes.
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
Caption: The signaling pathway affected by DPP-4 inhibitors synthesized using the title compound.
This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development, providing essential data and context for the application of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate in the creation of innovative medicines.
References
- 1. 1441392-27-3 | (3R,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. nexconn.com [nexconn.com]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
